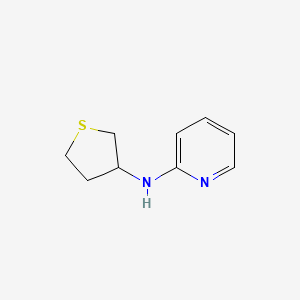

N-(thiolan-3-yl)pyridin-2-amine

Descripción general

Descripción

N-(thiolan-3-yl)pyridin-2-amine is a pyridin-2-amine derivative with a thiolan-3-yl substituent. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing ring, conferring unique steric and electronic properties to the compound. The molecular formula is C₉H₁₂N₂S, with a molecular weight of ~196.27 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-3-yl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with thiolane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridin-2-amine, followed by the addition of a thiolane derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(thiolan-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate, aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: N-alkyl or N-acyl derivatives of pyridin-2-amine.

Aplicaciones Científicas De Investigación

Chemistry

N-(thiolan-3-yl)pyridin-2-amine serves as an important building block in organic synthesis. Its unique structure allows for the development of new compounds with potential applications in various chemical processes.

The compound has been studied for its interactions with biomolecules, particularly enzymes and receptors. Research indicates that it may function as a ligand, influencing biological pathways and potentially leading to therapeutic applications.

Key Findings :

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, suggesting its potential as a drug candidate.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 80 |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating diseases where enzyme modulation is beneficial.

Case Study 1: Enzyme Interaction

A study focusing on the inhibitory effects of this compound on a specific metabolic enzyme revealed significant inhibition at higher concentrations, indicating its potential utility in therapeutic contexts.

Case Study 2: Cellular Effects

In vitro studies using human epithelial cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis at concentrations exceeding 50 µM.

Mecanismo De Acción

The mechanism of action of N-(thiolan-3-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-(thiolan-3-yl)pyridin-2-amine with structurally related pyridin-2-amine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Pyridin-2-amine Derivatives

Structural and Electronic Differences

- Thiolan-3-yl vs. Alkyl Chains (Compounds 12, 13): The thiolan group introduces a compact, sulfur-containing ring, which may reduce conformational flexibility compared to linear alkyl chains (e.g., decyl or dodecyl). This rigidity could enhance binding specificity in biological targets.

- Thiolan-3-yl vs. Aromatic Substituents (Compounds 15, 3a): Aromatic substituents like 4-bromophenylmethyl (Compound 15) and m-tolyl (Compound 3a) enable halogen bonding or π-π stacking, respectively. In contrast, the thiolan group lacks aromaticity but offers a unique steric profile and sulfur-mediated interactions .

Actividad Biológica

N-(thiolan-3-yl)pyridin-2-amine is a compound that incorporates a pyridine ring and a thiolane moiety. This structural combination is significant due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding the biological activity of such compounds can lead to the development of new therapeutic agents.

Structure and Properties

The compound features a pyridine ring, known for its diverse biological activity, and a thiolane group, which can enhance the compound's reactivity and interaction with biological targets. The specific arrangement of these functional groups may influence its pharmacological profile.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiolane structures have shown effectiveness against various bacterial strains, suggesting that this compound might also possess similar antimicrobial capabilities due to its structural features .

2. Anti-inflammatory Effects

Compounds with pyridine and thiolane moieties have been studied for their anti-inflammatory properties. In particular, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism observed in related compounds. Preliminary studies suggest that this compound could inhibit these enzymes, thus providing anti-inflammatory benefits.

3. Antitumor Activity

Pyridine derivatives have been explored for their potential antitumor effects. For example, certain derivatives have demonstrated the ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The unique structure of this compound may allow it to interact with specific cancer-related targets, making it a candidate for further investigation in cancer therapy .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating signaling pathways involved in inflammation and cell growth. The presence of the thiolane group may enhance binding affinity and selectivity towards these targets.

Case Studies

Several studies have investigated similar compounds to draw parallels with this compound:

These studies highlight the potential of structurally related compounds to exhibit significant biological activities.

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing N-(thiolan-3-yl)pyridin-2-amine?

This compound can be synthesized via multi-step nucleophilic substitution or coupling reactions. A common approach involves palladium-catalyzed amination, where a halogenated pyridine (e.g., 2-chloropyridine) reacts with thiolan-3-amine under inert conditions. Key parameters include:

- Catalysts : Pd(OAc)₂ or Pd(dba)₂ with ligands like Xantphos .

- Solvents : Dioxane or toluene for optimal solubility and reaction efficiency.

- Bases : Sodium tert-butoxide to deprotonate the amine and facilitate coupling .

Yield optimization requires precise temperature control (80–100°C) and reaction monitoring via TLC or LC-MS.

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C2-amine linkage) and thiolan ring conformation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and purity.

- X-ray Crystallography : SHELXTL software refines crystal structures, resolving bond angles and hydrogen-bonding networks (e.g., N–H⋯N interactions in similar pyridine derivatives) . For example, anisotropic refinement of selenazole analogs revealed deviations in pyridine-thiolan dihedral angles .

Q. Basic: How is initial biological activity screening conducted for such compounds?

- In vitro assays : Test for receptor binding (e.g., adenosine A2B antagonism, as in structurally related pyrimidin-2-amine derivatives) using radioligand displacement assays .

- Cellular models : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).

- Molecular docking : Preliminary docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or GPCRs .

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and side-product formation .

- Catalyst tuning : Test Pd(0) vs. Pd(II) catalysts with monodentate/bidentate ligands (e.g., PPh₃ vs. BINAP) to enhance C–N coupling efficiency .

- DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, base strength, and stoichiometry.

Q. Advanced: What computational methods predict electronic properties and reactivity?

- DFT calculations : Employ hybrid functionals (e.g., B3LYP) to compute HOMO/LUMO energies, revealing nucleophilic/electrophilic sites. Becke’s three-term exchange-correlation functional improves accuracy for thermochemical properties .

- MD simulations : Study solvation effects and conformational stability in aqueous/organic environments using AMBER or GROMACS.

- Reactivity indices : Fukui functions identify regions prone to electrophilic attack (e.g., pyridine N-position) .

Q. Advanced: How to resolve contradictions in experimental vs. computational data?

- Case example : If experimental bond lengths deviate from DFT predictions, reassess the exchange-correlation functional. The Colle-Salvetti correlation-energy formula, when combined with gradient corrections, reduces errors in heterocyclic systems .

- Validation : Cross-check NMR chemical shifts with computed GIAO (Gauge-Independent Atomic Orbital) values. Discrepancies >1 ppm may indicate solvation effects unaccounted for in simulations .

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify thiolan ring substituents (e.g., S-oxidation to sulfoxide) and pyridine N-linked groups to assess impact on bioactivity .

- Pharmacophore mapping : Identify critical motifs (e.g., pyridine N, thiolan S) using 3D-QSAR models in MOE or SYBYL.

- Biological profiling : Compare IC₅₀ values across analogs in functional assays (e.g., enzyme inhibition) to correlate structural features with potency .

Propiedades

IUPAC Name |

N-(thiolan-3-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVURQVZXKENGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.